3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040655-94-4
VCID: VC11934293
InChI: InChI=1S/C22H22FN3O3S3/c1-30-17-6-4-5-16(15-17)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)19-8-3-2-7-18(19)23/h2-9,14-15H,10-13H2,1H3,(H,24,27)
SMILES: CSC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C22H22FN3O3S3
Molecular Weight: 491.6 g/mol

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide

CAS No.: 1040655-94-4

Cat. No.: VC11934293

Molecular Formula: C22H22FN3O3S3

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide - 1040655-94-4

Specification

CAS No. 1040655-94-4
Molecular Formula C22H22FN3O3S3
Molecular Weight 491.6 g/mol
IUPAC Name 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C22H22FN3O3S3/c1-30-17-6-4-5-16(15-17)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)19-8-3-2-7-18(19)23/h2-9,14-15H,10-13H2,1H3,(H,24,27)
Standard InChI Key UDMZJGYXUGMNAA-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Canonical SMILES CSC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Thiophene Ring

  • Biological Significance: Thiophene rings are integral to many biologically active compounds, contributing to their antiviral, anticancer, and neuropharmacological properties.

  • Chemical Reactivity: The thiophene ring is relatively stable but can undergo various chemical reactions, such as electrophilic substitution, which can modify its biological activity.

Piperazine Moiety

  • Biological Significance: Piperazine structures are often associated with interactions at serotonin receptors, crucial for mood regulation and anxiety management.

  • Chemical Reactivity: The piperazine ring can participate in reactions that enhance its binding affinity to biological targets.

Sulfonyl Group

  • Biological Significance: Sulfonyl groups are common in drugs due to their ability to interact with enzymes and receptors, influencing biochemical pathways.

  • Chemical Reactivity: Sulfonyl groups can undergo reactions like nucleophilic substitution, affecting the compound's reactivity and biological activity.

Methylsulfanyl Group

  • Biological Significance: Methylsulfanyl groups can contribute to the compound's lipophilicity and ability to interact with biological targets.

  • Chemical Reactivity: This group can participate in reactions that modify the compound's pharmacokinetic properties.

Synthesis and Characterization

The synthesis of thiophene derivatives typically involves several key steps, including the formation of the thiophene ring, introduction of the piperazine moiety, and incorporation of the sulfonyl group. Techniques such as chromatography are often used for purification.

StepDescriptionReagents/Conditions
1Formation of Thiophene RingThiophene precursors, catalysts
2Introduction of Piperazine MoietyPiperazine derivatives, coupling agents
3Incorporation of Sulfonyl GroupSulfonyl chlorides, bases

Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound .

Potential Applications

Thiophene derivatives, including those with piperazine and sulfonyl groups, have potential applications in medicinal chemistry due to their diverse biological activities. Research focuses on optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications.

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